2H-Tetrazole-5-methanamine, 2-ethyl-

Übersicht

Beschreibung

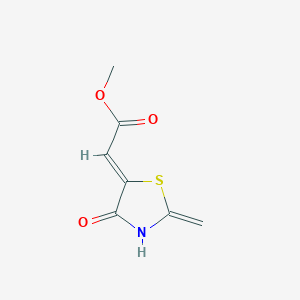

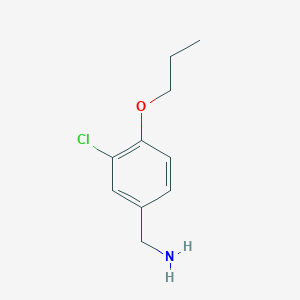

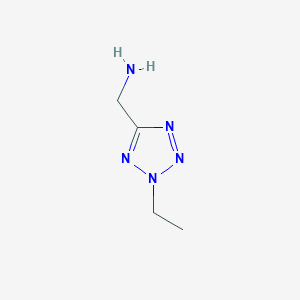

2H-Tetrazole-5-methanamine, also known as 2H-tetrazol-5-ylmethanamine, is a chemical compound with the molecular formula C2H5N5 . It has a molecular weight of 99.095 .

Synthesis Analysis

While specific synthesis methods for 2H-Tetrazole-5-methanamine, 2-ethyl- were not found, a related compound, phenyl (2H-tetrazol-5-yl)methanamine derivatives, were synthesized by the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis

The molecular structure of 2H-Tetrazole-5-methanamine consists of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom, attached to a methanamine group .Physical and Chemical Properties Analysis

2H-Tetrazole-5-methanamine has a density of 1.5±0.1 g/cm3, a boiling point of 316.5±44.0 °C at 760 mmHg, and a melting point of 265ºC . Its flash point is 171.0±15.6 °C, and it has a vapor pressure of 0.0±0.7 mmHg at 25°C .Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2H-Tetrazole-5-methanamine, 2-ethyl- are fungi, specifically Candida albicans and Aspergillus niger . These fungi are common pathogens responsible for causing opportunistic fungal infections in human beings .

Mode of Action

The compound interacts with its targets through non-covalent interactions . It has been found to have significant antifungal activity . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the fungi .

Biochemical Pathways

It is known that the compound interacts with many enzymes and receptors in organisms . This interaction results in a wide range of biological properties, including antifungal activity .

Pharmacokinetics

It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of fungi . This makes it a potent antifungal agent. In addition, some derivatives of the compound have shown significant cytotoxic effects .

Action Environment

The action of 2H-Tetrazole-5-methanamine, 2-ethyl- can be influenced by various environmental factors. For instance, patients treated with immunosuppressive agents, broad-spectrum antibiotics, antineoplastic agents, and anti-HIV agents, as well as those undergoing extensive surgery or other invasive procedures, are at higher risk of contracting a systemic mycosis . This suggests that the compound’s action, efficacy, and stability may be influenced by the patient’s health status and the presence of other medications.

Biochemische Analyse

Biochemical Properties

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes

Molecular Mechanism

The planar structure of tetrazole is known to favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions

Eigenschaften

IUPAC Name |

(2-ethyltetrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-2-9-7-4(3-5)6-8-9/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECYSIGVSIVVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154369.png)

![7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3154372.png)

![1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154412.png)